Neticonazole

概要

説明

Neticonazole is an imidazole antifungal compound primarily used for the treatment of fungal skin infections. It is known for its efficacy in inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes, thereby disrupting fungal growth and survival . This compound is marketed under the trade name Atolant and is approved for use in Japan .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of neticonazole involves several key steps:

Starting Materials: The synthesis begins with the reaction of a compound represented by formula III and bromopentane under alkaline conditions.

Reaction Conditions: The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Product Isolation: The product is then extracted and purified to obtain this compound hydrochloride.

Industrial Production Methods: Industrial production of this compound hydrochloride involves similar synthetic routes but on a larger scale. The process includes:

Reaction Setup: Large-scale reactors are used to carry out the nucleophilic substitution reaction.

Purification: The product is purified using techniques such as crystallization and filtration to ensure high purity and yield.

化学反応の分析

Neticonazole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Reduced forms of this compound.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Antifungal Applications

1. Treatment of Dermal Fungal Infections

Neticonazole is primarily indicated for the treatment of superficial fungal infections, including athlete's foot, ringworm, and other dermatophyte infections. It acts by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. Clinical studies have demonstrated its efficacy against various fungi, including Trichophyton, Microsporum, and Candida species .

2. Comparative Efficacy

In comparative studies, this compound has shown effectiveness similar to other antifungal agents like clotrimazole and miconazole. However, it has been noted that its activity may vary depending on the fungal strain and infection type . The following table summarizes its comparative efficacy against common dermatophytes:

| Fungal Species | This compound Efficacy | Clotrimazole Efficacy | Miconazole Efficacy |

|---|---|---|---|

| Trichophyton rubrum | High | Moderate | High |

| Candida albicans | Moderate | High | Moderate |

| Microsporum canis | High | Low | Moderate |

Oncological Applications

1. Inhibition of Colorectal Cancer Growth

Recent studies have explored the role of this compound in oncology, particularly its ability to inhibit intestinal dysbacteriosis-induced growth of colorectal cancer xenograft tumors. Research indicates that this compound may suppress tumor growth by modulating exosome secretion pathways, which are crucial in cancer progression . The following case study illustrates this application:

Case Study: Colorectal Cancer Xenograft Model

- Objective: To evaluate the effect of this compound on colorectal cancer growth.

- Method: SW480 colorectal cancer cells were inoculated into mice, followed by treatment with this compound.

- Results: Tumor growth was significantly reduced in treated mice compared to controls, suggesting a potential role for this compound in cancer therapy.

Safety and Side Effects

Clinical trials have generally reported that this compound is well-tolerated with minimal side effects. Commonly observed adverse effects include local irritation at the application site. Long-term safety profiles remain under investigation, especially concerning its novel applications in oncology.

作用機序

Neticonazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol. This inhibition disrupts the formation of ergosterol, leading to increased membrane permeability and ultimately fungal cell death . Additionally, this compound inhibits exosome biogenesis and secretion by targeting proteins such as Alix, nSMase2, and Rab27a, which are involved in the exosome pathway .

類似化合物との比較

Neticonazole is unique among imidazole antifungals due to its dual role as an antifungal agent and an exosome secretion inhibitor. Similar compounds include:

Ketoconazole: Another imidazole antifungal that inhibits ergosterol synthesis but does not have significant exosome inhibitory activity.

Climbazole: An antifungal agent with similar mechanisms but different chemical structure and applications.

Triademenol: An antifungal with similar inhibitory effects on ergosterol synthesis but used primarily in agriculture.

This compound stands out due to its additional potential in cancer therapy through exosome inhibition, making it a promising candidate for further research and development .

生物活性

Neticonazole is an imidazole antifungal compound primarily used for treating fungal infections, particularly dermatophytes and yeast. Its biological activity is characterized by its mechanism of action, efficacy in clinical settings, and potential applications beyond antifungal therapy.

Chemical and Pharmacological Profile

- Molecular Formula : C₁₃H₁₅ClN₂O

- Molar Mass : Approximately 338.90 g/mol

- Formulation : Available as this compound hydrochloride, enhancing its stability and solubility in aqueous solutions.

This compound acts as an ergosterol biosynthesis inhibitor , targeting the enzyme sterol 14α-demethylase, which is crucial for ergosterol production in fungi. This inhibition disrupts the integrity of the fungal cell membrane, leading to increased permeability and ultimately cell death.

The primary mechanism through which this compound exerts its antifungal effects includes:

- Inhibition of Ergosterol Synthesis : By blocking cytochrome P450 enzymes involved in ergosterol biosynthesis, this compound compromises the structural integrity of fungal cell membranes .

- Cell Membrane Disruption : The lack of ergosterol results in increased membrane permeability, causing leakage of cellular contents and cell death in susceptible fungi.

Efficacy Against Fungal Infections

This compound has demonstrated significant efficacy against various fungal pathogens. Clinical studies have shown its effectiveness in treating conditions such as:

- Tinea Pedis : A case study reported complete cure after four weeks of treatment with this compound ointment for a child suffering from tinea pedis caused by Trichophyton interdigitale .

- Dermatophyte Infections : It has been effective against multiple dermatophytes, making it a valuable option for topical antifungal treatments .

Case Studies Highlighting Biological Activity

-

Case Study on Tinea Pedis :

- A 3-year-old girl presented with scaly lesions on her feet. After treatment with this compound ointment, she achieved complete recovery within four weeks. The initial culture revealed two different colony phenotypes of Trichophyton species, underscoring the compound's broad-spectrum antifungal capabilities .

-

Exosome Secretion Inhibition in Colorectal Cancer :

- In a study involving a colorectal cancer xenograft mouse model, this compound was shown to inhibit exosome secretion associated with intestinal dysbacteriosis. This inhibition was linked to improved survival rates and increased apoptosis of tumor cells, suggesting potential applications beyond antifungal therapy .

Table 1: Summary of this compound's Biological Activity

Table 2: Clinical Applications of this compound

特性

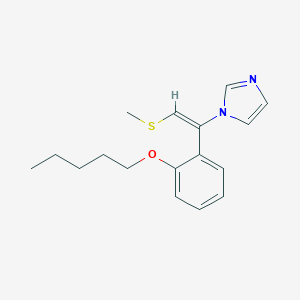

IUPAC Name |

1-[(E)-2-methylsulfanyl-1-(2-pentoxyphenyl)ethenyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2OS/c1-3-4-7-12-20-17-9-6-5-8-15(17)16(13-21-2)19-11-10-18-14-19/h5-6,8-11,13-14H,3-4,7,12H2,1-2H3/b16-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOIKFDZQQLJBJ-DTQAZKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC=C1C(=CSC)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC1=CC=CC=C1/C(=C\SC)/N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057633 | |

| Record name | Neticonazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130726-68-0 | |

| Record name | Neticonazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130726-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neticonazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130726680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neticonazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NETICONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVL61ZF9UO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。